Benzyl formate CAS number and registry information
Benzyl formate CAS number and registry information
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of benzyl (B1604629) formate (B1220265) (CAS No. 104-57-4), a versatile organic ester. The document details its chemical and physical properties, registry information, synthesis protocols, and key applications, with a focus on its utility in organic synthesis.
Core Registry and Identification
Benzyl formate, also known as benzyl methanoate or formic acid benzyl ester, is a well-characterized compound used in various industrial and research settings.[1][2][3] Its primary identifiers and chemical formula are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 104-57-4 | [1][2][3][4][5][6][7][8] |
| EC Number | 203-214-4 | |
| FEMA Number | 2145 | [5] |
| UNII | 79GJF97O0Y | [2] |
| Molecular Formula | C₈H₈O₂ | [4][5][6][8][9] |
| IUPAC Name | benzyl formate | [5] |
| Synonyms | Benzyl methanoate, Formic acid benzyl ester, Phenylmethyl formate | [3][5][9] |
Physicochemical Properties
Benzyl formate is a colorless liquid recognized by its fruity, floral odor.[1][3][4] It is miscible with many organic solvents but has low solubility in water.[4] A summary of its key physical and chemical properties is presented in the following table.
| Property | Value | Source(s) |
| Molecular Weight | 136.15 g/mol | [1][4][5][6][8][9] |
| Boiling Point | 202-203 °C | [1][4][10][11] |
| Density | 1.081 - 1.088 g/mL at 20-25 °C | [1][4][10][11] |
| Refractive Index | ~1.511 at 20 °C | [4][10] |
| Flash Point | 82 °C (179.6 °F) - closed cup | |
| Water Solubility | Insoluble to slightly soluble | [1][4] |
| Solubility | Soluble in alcohols, ketones, oils, and other organic solvents | [1][4] |
Experimental Protocols
Synthesis of Benzyl Formate
Benzyl formate is typically synthesized via the esterification of benzyl alcohol with formic acid. Several methods have been reported, and a representative laboratory-scale protocol is detailed below.
Method 1: Formylation using Tribromoisocyanuric Acid as a Catalyst [6]
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Materials:
-
Benzyl alcohol (1 mmol)
-
Formic acid (3 mmol)
-
Tribromoisocyanuric acid (0.3 mmol, 0.1 g)
-
Dichloromethane (B109758) (10 mL)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
-
-
Procedure:
-
To a mixture of benzyl alcohol (1 mmol) and formic acid (3 mmol), add tribromoisocyanuric acid (0.1 g, 0.3 mmol).
-
Stir the reaction mixture at room temperature for 5 minutes.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
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Upon completion, add dichloromethane (10 mL) to the reaction mixture and filter the solution.
-
Transfer the filtrate to a separatory funnel and extract with deionized water (3 x 10 mL) to remove unreacted formic acid and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the nearly pure benzyl formate.
-
Method 2: In-situ Formation for Industrial Applications [12]
In some applications, such as in paint stripper formulations, benzyl formate is formed in situ by reacting benzyl alcohol with formic acid within the formulation.[12] This approach can be more economical as it utilizes the less expensive starting materials directly.[12] The equilibrium reaction creates a solvent system comprising benzyl formate, benzyl alcohol, and formic acid, which has been found to be a superior solvent compared to the individual components alone.[12]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation:
-
Prepare a stock solution of the benzyl formate sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10 µg/mL.[15]
-
Ensure the sample is free of particulate matter by centrifugation if necessary.[15]
-
Transfer the clear solution to a GC autosampler vial.
-
-
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Equipped with a mass selective detector.
-
Column: A non-polar column such as a DB-5MS (30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injector Temperature: 260 °C.
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 60 °C held for 5 minutes, then ramped to 270 °C at a rate of 35 °C/min, and held for 1 minute.
-
MS Interface Temperature: 250 °C.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selective Ion Monitoring (SIM) can be used for quantification, with characteristic ions for benzyl formate being monitored.
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Applications in Research and Development
Fragrance and Flavor Industry
Benzyl formate is widely utilized as a fragrance ingredient in perfumes, cosmetics, and other scented products.[9][18] It is also employed as a flavoring agent in the food industry, imparting a fruity and sweet taste.[4][9][19]
Role in Organic Synthesis
A significant application of benzyl formate in modern organic synthesis is its use as a convenient and effective carbon monoxide (CO) surrogate in palladium-catalyzed carbonylation reactions.[20][21][22][23] This is particularly valuable as it avoids the handling of toxic and flammable CO gas.
Palladium-Catalyzed Carbonylative Synthesis of Arylacetamides [20]
In this reaction, benzyl formate serves a dual role as both the CO source and the benzyl alcohol substrate. The reaction proceeds via a C-N bond cleavage pathway and allows for the synthesis of a variety of arylacetamides in high yields.[20]
Logical Workflow Diagram
The following diagram illustrates the logical workflow of a palladium-catalyzed carbonylation reaction where benzyl formate is used as a CO surrogate for the synthesis of benzyl benzoates.
Caption: Workflow for Palladium-Catalyzed Synthesis of Benzyl Benzoates.
Biological and Toxicological Information
Benzyl formate is a member of the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) fragrance structural group.[24] Toxicological and dermatological reviews have been conducted on benzyl formate in the context of its use as a fragrance ingredient.[24][25] These studies have evaluated its acute toxicity, skin and eye irritation potential, skin sensitization, and genotoxicity.[24][25] While moderately toxic by ingestion and skin contact, it is generally regarded as safe at the current levels of intake when used as a flavoring agent.[4][5]
The Human Metabolome Database identifies benzyl formate as a natural product found in various foods and essential oils, including cranberries, sour cherries, and black tea.[26] However, there is currently no substantial evidence in the scientific literature linking benzyl formate to specific signaling pathways in the context of drug development. Its potential role in enhancing solubility and bioavailability is a general characteristic attributed to some esters but is not specifically documented for benzyl formate in a therapeutic context.[9]
Safety and Handling
Benzyl formate is classified as harmful if swallowed or in contact with skin.[27] It is a combustible liquid and appropriate safety precautions should be taken during handling. This includes wearing protective gloves, clothing, and eye protection.[2][18] Store in a cool, dry, and well-ventilated place away from sources of ignition.[27][28] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
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- 4. Benzyl formate | 104-57-4 [chemicalbook.com]
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- 12. US5817612A - Aqueous benzyl formate paint stripper - Google Patents [patents.google.com]
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- 21. researchgate.net [researchgate.net]
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- 23. researchgate.net [researchgate.net]
- 24. Fragrance material review on benzyl formate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
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